molecular formula C11H11F3O2 B8580402 Tert-butyl 2,4,6-trifluorobenzoate

Tert-butyl 2,4,6-trifluorobenzoate

Cat. No. B8580402
M. Wt: 232.20 g/mol
InChI Key: KBALYSZZHJYROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2,4,6-trifluorobenzoate is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2,4,6-trifluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2,4,6-trifluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 2,4,6-trifluorobenzoate

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

tert-butyl 2,4,6-trifluorobenzoate

InChI

InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3

InChI Key

KBALYSZZHJYROL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Di-tert-butyl carbonate (4.95 g, 22.7 mmol) was added to a solution of 2,4,6-trifluorobenzoic acid (2.0 g, 11.3 mmol) and 4-dimethylaminopyridine (139 mg, 1.14 mmol) in tBuOH (30 mL) and the reaction mixture was heated at 40° C. for 18 hours. The reaction mixture was then quenched with aqueous 1M HCl and extracted into EtOAc. The combined organics were washed with aqueous 1M NaOH, followed by brine, dried and concentrated in vacuo to afford the title compound as a pale yellow oil (2.63 g, 52% yield):
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
139 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
52%

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